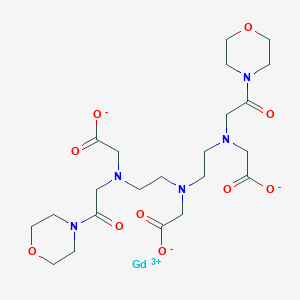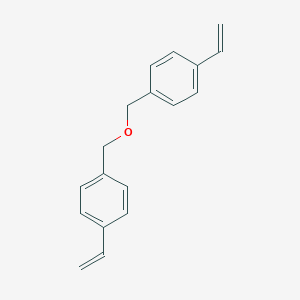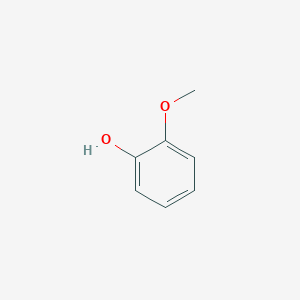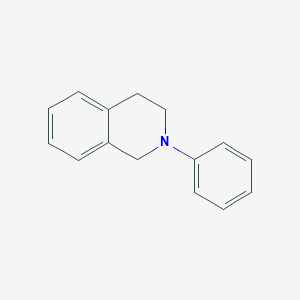
Mdmepo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mdmepo is a synthetic compound belonging to the class of phenethylamines. It is known to have psychoactive effects and has been used in various scientific research studies. The chemical structure of Mdmepo is similar to other psychoactive compounds such as MDMA and MDA.
Mechanism of Action
The exact mechanism of action of Mdmepo is not fully understood. However, it is believed to interact with the serotonin system in the brain, similar to other phenethylamines. Mdmepo is known to increase the release of serotonin, dopamine, and norepinephrine, leading to its psychoactive effects.
Biochemical and physiological effects:
Mdmepo has been shown to have various biochemical and physiological effects. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased sociability, empathy, and euphoria. Mdmepo also increases heart rate and blood pressure and can cause hyperthermia in high doses.
Advantages and Limitations for Lab Experiments
Mdmepo has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Mdmepo also has similar psychoactive effects to other phenethylamines, making it a useful tool for investigating the serotonin system in the brain. However, there are also limitations to using Mdmepo in lab experiments. Its psychoactive effects can be difficult to quantify, and its legality may be an issue in some countries.
Future Directions
There are several future directions for research on Mdmepo. One area of interest is its potential therapeutic applications in treating psychiatric disorders such as depression and post-traumatic stress disorder. Further research is needed to determine its safety and efficacy for these applications. Another area of interest is its effects on the serotonin system in the brain. More research is needed to fully understand the mechanism of action of Mdmepo and its effects on neurotransmitter release. Finally, there is a need for more studies on the long-term effects of Mdmepo use, particularly in humans.
Conclusion:
In conclusion, Mdmepo is a synthetic compound belonging to the class of phenethylamines. It has been used in various scientific research studies to investigate its psychoactive effects and potential therapeutic applications. Mdmepo interacts with the serotonin system in the brain, leading to increased sociability, empathy, and euphoria. While there are advantages to using Mdmepo in lab experiments, there are also limitations, and more research is needed to fully understand its effects and potential applications.
Synthesis Methods
Mdmepo can be synthesized through various chemical reactions. One of the common methods involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine hydrochloride in the presence of sodium acetate. This results in the formation of Mdmepo hydrochloride, which can be further purified through recrystallization.
Scientific Research Applications
Mdmepo has been used in various scientific research studies to investigate its psychoactive effects. It has been shown to have similar effects to other phenethylamines such as MDMA and MDA, including increased sociability, empathy, and euphoria. Mdmepo has also been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and post-traumatic stress disorder.
properties
CAS RN |
119947-99-8 |
|---|---|
Product Name |
Mdmepo |
Molecular Formula |
C20H26O8 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(4R,6R,7aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-6-(phenylmethoxymethyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C20H26O8/c1-19(2)24-11-15(27-19)17-16-14(25-18(21)26-16)9-20(22-3,28-17)12-23-10-13-7-5-4-6-8-13/h4-8,14-17H,9-12H2,1-3H3/t14-,15-,16?,17-,20-/m1/s1 |
InChI Key |
VSGQSSYJRMFXAE-ZTYJXQELSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2C3[C@@H](C[C@@](O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
SMILES |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(CC(O2)(COCC4=CC=CC=C4)OC)OC(=O)O3)C |
synonyms |
MDMEPO methyl 3-deoxy-7,8 O-(1-methylethylidene)-1-O-(phenylmethyl)-alpha-D-manno-2-octalopyranoside methyl 3-deoxy-7,8-O-(1-methylethylidene)-1-O-(phenylmethyl)-2-octalopyranoside cyclic carbonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)






![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)